N-(4-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide
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Overview
Description
N-(4-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide is an organic compound that features a pyridine ring substituted with a bromo group and a cyclopropoxy group, along with a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the following steps:
Bromination: The starting material, 5-cyclopropoxypyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the 4-position.
Methanesulfonamide Formation: The brominated intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation, using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include N-(4-substituted-5-cyclopropoxypyridin-2-YL)methanesulfonamide derivatives.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
N-(4-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the methanesulfonamide moiety play crucial roles in binding to the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-Bromophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Comparison: N-(4-Bromo-5-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C9H11BrN2O3S |
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Molecular Weight |
307.17 g/mol |
IUPAC Name |
N-(4-bromo-5-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-9-4-7(10)8(5-11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
PTXRCNAODJGLCE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)Br)OC2CC2 |
Origin of Product |
United States |
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